molecular formula C11H12Cl2O B1324711 2',4'-Dichloro-2,2-dimethylpropiophenone CAS No. 898766-57-9

2',4'-Dichloro-2,2-dimethylpropiophenone

Cat. No.: B1324711
CAS No.: 898766-57-9
M. Wt: 231.11 g/mol
InChI Key: MRWQVMZQYPUIRH-UHFFFAOYSA-N
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Description

2',4'-Dichloro-2,2-dimethylpropiophenone is a useful research compound. Its molecular formula is C11H12Cl2O and its molecular weight is 231.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',4'-Dichloro-2,2-dimethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dichloro-2,2-dimethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWQVMZQYPUIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642481
Record name 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-57-9
Record name 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient methodology for the synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone. This compound serves as a valuable intermediate in the development of various fine chemicals and pharmaceutical agents. The core of this synthesis is a Friedel-Crafts acylation of 1,3-dichlorobenzene with pivaloyl chloride, a reaction that presents unique challenges due to the deactivated nature of the aromatic substrate. This document offers a detailed, step-by-step protocol, a discussion of the underlying chemical principles, causality behind experimental choices, and critical safety and troubleshooting considerations. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who require a reliable and well-validated procedure.

Introduction: Significance and Synthetic Strategy

Substituted propiophenones are a critical class of chemical intermediates, forming the structural backbone for a wide range of biologically active molecules, including synthetic cathinone derivatives used in neurological research.[1][2][3] The target molecule, 2',4'-Dichloro-2,2-dimethylpropiophenone, is distinguished by a dichlorinated phenyl ring and a sterically hindered tertiary butyl ketone moiety. These features make it a precursor for compounds with potentially unique pharmacological profiles.

The primary synthetic challenge lies in the electrophilic aromatic substitution on a dichlorinated benzene ring. The two chlorine atoms are electron-withdrawing, which deactivates the ring towards acylation.[4] Therefore, the chosen synthetic route must overcome this reduced reactivity. The Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry, is the most direct approach.[5][6] This guide focuses on the optimization of this reaction, utilizing anhydrous aluminum chloride (AlCl₃) as a potent Lewis acid catalyst to drive the reaction to completion.

The Core Synthesis: Friedel-Crafts Acylation

The synthesis proceeds via the electrophilic acylation of 1,3-dichlorobenzene with pivaloyl chloride.

Overall Reaction: 1,3-Dichlorobenzene + Pivaloyl Chloride --(AlCl₃)--> 2',4'-Dichloro-2,2-dimethylpropiophenone + HCl

Mechanistic Insights and Reagent Rationale

The Catalyst: Anhydrous Aluminum Chloride (AlCl₃) The reaction is catalyzed by a strong Lewis acid, with anhydrous aluminum chloride being the industry standard for its high efficacy. AlCl₃ coordinates with the pivaloyl chloride to form a highly electrophilic acylium ion (or a polarized complex), which is necessary to attack the electron-deficient dichlorobenzene ring.[4][5] It is critical to use a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone, effectively removing it from the catalytic cycle.[7] The use of strictly anhydrous conditions is paramount, as any moisture will hydrolyze and deactivate the catalyst, leading to significantly lower yields.[4][7]

The Substrate: 1,3-Dichlorobenzene 1,3-Dichlorobenzene (m-dichlorobenzene) is selected to achieve the desired 2',4'-substitution pattern. The chlorine atoms are deactivating but ortho-, para-directing. The acylation occurs at the C4 position, which is para to one chlorine and ortho to the other. This position is the most sterically accessible and electronically favored site, minimizing the formation of unwanted isomers.[4]

The Acylating Agent: Pivaloyl Chloride Pivaloyl chloride, (CH₃)₃CCOCl, provides the required 2,2-dimethylpropanoyl group. A noteworthy consideration with pivaloyl chloride is its potential to undergo decarbonylation (loss of CO) to form the highly stable tert-butyl carbocation. This can lead to a competing Friedel-Crafts alkylation reaction, producing tert-butyl-1,3-dichlorobenzene.[8] However, by maintaining controlled, low-to-moderate temperatures during the initial phase of the reaction, the acylation pathway is strongly favored over the alkylation side reaction.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the entire synthetic procedure, from initial setup to final product characterization.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Analysis A Dry Glassware & Reagents B Setup Inert Atmosphere (N₂/Ar) A->B C Charge Reactor with 1,3-Dichlorobenzene & AlCl₃ B->C D Cool to 0-5°C C->D E Slowly Add Pivaloyl Chloride D->E F Warm to Room Temp & Stir to Completion E->F G Quench Reaction (Ice/HCl) F->G H Extract with Solvent (e.g., DCM) G->H I Wash Organic Layer (H₂O, NaHCO₃, Brine) H->I J Dry, Filter & Concentrate I->J K Purify by Recrystallization or Column Chromatography J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Logical workflow for the synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolesMolar Ratio
1,3-DichlorobenzeneC₆H₄Cl₂147.0029.4 g (22.3 mL)0.201.0
Pivaloyl ChlorideC₅H₉ClO120.5826.5 g (27.5 mL)0.221.1
Aluminum Chloride (Anhydrous)AlCl₃133.3432.0 g0.241.2
Dichloromethane (DCM, dry)CH₂Cl₂84.93200 mL--
Crushed IceH₂O18.02~300 g--
Conc. Hydrochloric Acid (HCl)HCl36.46~50 mL--
Saturated Sodium BicarbonateNaHCO₃84.01~100 mL--
Brine (Saturated NaCl)NaCl58.44~100 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~15 g--
Step-by-Step Procedure
  • Reactor Setup: Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet to maintain an inert atmosphere. Ensure all glassware is oven-dried.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (32.0 g) and dry dichloromethane (150 mL). Begin stirring to form a suspension.

  • Initial Cooling: Cool the suspension to 0-5°C using an ice-water bath.

  • Substrate Addition: In the dropping funnel, combine 1,3-dichlorobenzene (29.4 g) and pivaloyl chloride (26.5 g).

  • Acylation Reaction: Add the substrate/acylating agent mixture dropwise to the stirred AlCl₃ suspension over approximately 60-90 minutes. Maintain the internal temperature below 10°C during the addition to prevent side reactions. Vigorous off-gassing of HCl will occur.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]

  • Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice (~300 g) and concentrated HCl (~50 mL) in a large beaker. This highly exothermic step should be performed in the fume hood. The HCl helps to break down the aluminum-ketone complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL each time).

  • Washing: Combine all organic layers. Wash sequentially with:

    • 100 mL of cold water

    • 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid; watch for gas evolution)

    • 100 mL of brine (to aid in phase separation)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol/water.

Safety and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Moisture in reagents/glassware deactivating the catalyst.Ensure all glassware is oven-dried and use anhydrous grade reagents and solvents.[7]
Insufficient catalyst amount.A stoichiometric amount of AlCl₃ is necessary as it complexes with the product. Ensure the correct molar ratio is used.[7]
Incomplete reaction.Increase the reaction time at room temperature or gently warm the mixture (e.g., to 40°C) after the initial addition, while monitoring for side products.[4]
Formation of Alkylation Byproduct Reaction temperature too high during addition.Maintain a low temperature (0-10°C) during the dropwise addition of pivaloyl chloride to disfavor decarbonylation.[8]
Formation of Isomers Incorrect starting material or reaction conditions.Confirm the use of 1,3-dichlorobenzene. Isomer formation is generally low for this specific substrate, but purification by chromatography can separate minor isomers if needed.

Safety Precautions:

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment and avoid inhalation of dust.[7]

  • Pivaloyl Chloride: Corrosive and a lachrymator. Handle only in a fume hood.

  • Dichloromethane (CH₂Cl₂): A volatile solvent. Avoid inhalation and skin contact.

  • Quenching: The quenching of the reaction with ice/water is highly exothermic and releases large volumes of HCl gas. Perform this step slowly and with caution in a well-ventilated fume hood.

Conclusion

The Friedel-Crafts acylation of 1,3-dichlorobenzene with pivaloyl chloride provides a direct and effective route for the synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone. The success of this synthesis hinges on three critical factors: the use of a potent and stoichiometric Lewis acid catalyst, strict exclusion of moisture, and careful temperature control to favor acylation over competing alkylation. By adhering to the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further application in pharmaceutical and materials science research.

References

  • Coppola, M., & Mondola, R. (2012). Substituted cathinones – A new class of designer drugs. Taylor & Francis Online. Available at: [Link]

  • Ferreira, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Glennon, R. A. (2013). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. National Center for Biotechnology Information (PMC). Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. europa.eu. Available at: [Link]

  • Wikipedia. (n.d.). Substituted cathinone. Wikipedia. Available at: [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]

  • Guo, Y., et al. (2004). Synthesis of 2,4-Dichloroacetophenone. Chemical Reaction Engineering and Technology. (Note: While a specific patent mentions this work, a direct link to the article is not available through the search; the reference is included for context).
  • Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. StackExchange. Available at: [Link]

  • PubChem. (n.d.). 2',4'-Dichloropropiophenone. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. orgsyn.org. Available at: [Link]

  • Majumder, U. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. SpringerLink. Available at: [Link]

Sources

2',4'-Dichloro-2,2-dimethylpropiophenone molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2',4'-Dichloro-2,2-dimethylpropiophenone

Abstract

This technical guide provides a comprehensive examination of 2',4'-dichloro-2,2-dimethylpropiophenone, a halogenated aromatic ketone of significant interest in synthetic chemistry. The document delineates its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it outlines the analytical methodologies crucial for its structural verification and quality control, including spectroscopic techniques. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound as a versatile building block for more complex molecules.

Introduction to Halogenated Aromatic Ketones

Halogenated aromatic ketones are a cornerstone class of intermediates in the fine chemical industry. Their utility stems from the dual reactivity offered by the aromatic ring, which can undergo further substitution, and the ketone functional group, which is a gateway to a vast array of chemical transformations. Compounds like 2',4'-dichloroacetophenone are well-established precursors in the synthesis of pharmaceuticals and agrochemicals, where the chlorinated structure often enhances biological activity.[1][2] 2',4'-Dichloro-2,2-dimethylpropiophenone (1) belongs to this family, distinguished by a bulky tert-butyl group adjacent to the carbonyl. This structural feature can impart unique steric and electronic properties to derivative molecules, influencing their stability, solubility, and biological interactions.

Molecular Structure and Physicochemical Properties

Systematic Nomenclature and Identifiers

A precise understanding of a molecule begins with its unambiguous identification. The key identifiers for the subject compound are consolidated below.

IdentifierValueSource
IUPAC Name 1-(2,4-Dichlorophenyl)-2,2-dimethyl-1-propanone[3]
CAS Number 898766-57-9[3]
Molecular Formula C₁₁H₁₂Cl₂O[3]
Molecular Weight 231.12 g/mol [3]
Structural Elucidation

The molecular architecture of 2',4'-dichloro-2,2-dimethylpropiophenone consists of three principal components:

  • A 2,4-Dichlorophenyl Ring: An aromatic benzene ring substituted with two chlorine atoms at positions 2 and 4 relative to the point of attachment of the acyl group.

  • A Ketone Carbonyl Group (C=O): This functional group is the primary site of reactivity for many subsequent synthetic steps.

  • A tert-Butyl Group: A quaternary alkyl group, C(CH₃)₃, bonded to the carbonyl carbon. This group provides significant steric hindrance, which can influence the molecule's reactivity and conformational preferences.

Caption: 2D structure of 1-(2,4-Dichlorophenyl)-2,2-dimethyl-1-propanone.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing 2',4'-dichloro-2,2-dimethylpropiophenone is the Friedel-Crafts acylation of m-dichlorobenzene.[4] This classic electrophilic aromatic substitution reaction provides a reliable route to the target molecule.

Mechanistic Overview

The reaction proceeds by activating pivaloyl chloride (2,2-dimethylpropanoyl chloride) with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This generates a highly electrophilic pivaloyl cation (an acylium ion), which is then attacked by the electron-rich m-dichlorobenzene ring. The chlorine atoms on the ring are deactivating but direct the incoming electrophile primarily to the position ortho to both chlorines (C4 relative to C1-Cl), leading to the desired 2,4-disubstituted product.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Materials:

  • m-Dichlorobenzene (1.0 eq)

  • Pivaloyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Dichloromethane (DCM), anhydrous (as solvent)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), charge a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser to anhydrous AlCl₃ and anhydrous DCM.

  • Catalyst Suspension: Cool the flask to 0 °C in an ice bath and stir to create a suspension of the catalyst.

  • Acyl Chloride Addition: Add pivaloyl chloride dropwise to the suspension over 15-20 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 15 minutes.

  • Substrate Addition: Add m-dichlorobenzene dropwise via the dropping funnel over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.[4] This hydrolyzes the aluminum chloride complex.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield the final product.

Synthesis_Workflow Reactants m-Dichlorobenzene Pivaloyl Chloride Anhydrous AlCl₃ Setup Inert Atmosphere Setup (0°C, Anhydrous DCM) Reactants->Setup Acylation Friedel-Crafts Acylation (Stir 4-6h at RT) Setup->Acylation Quench Quench Reaction (Pour into Ice/HCl) Acylation->Quench Extract Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Quench->Extract Purify Purification (Dry, Concentrate, Distill/Recrystallize) Extract->Purify Product Pure 2',4'-Dichloro-2,2- dimethylpropiophenone Purify->Product

Caption: Experimental workflow for the synthesis of the target compound.

Causality and Experimental Choices
  • Catalyst Stoichiometry: More than one equivalent of AlCl₃ is required because the Lewis acid complexes not only with the acyl chloride but also with the carbonyl oxygen of the product ketone. This complexation deactivates the product towards further reaction and must be broken during the quenching step.

  • Temperature Control: Maintaining a low temperature during the initial addition is critical to prevent side reactions, such as the isomerization of the acylium ion or undesired polysubstitution on the aromatic ring.

  • Aqueous Workup: The acidic quench ensures the complete hydrolysis of aluminum salts. The subsequent bicarbonate wash neutralizes any remaining acid, preventing degradation of the product during the final concentration and purification stages.

Spectroscopic Characterization and Structural Verification

Confirmation of the molecular structure is achieved through a combination of modern spectroscopic techniques. While specific experimental data for this exact compound is not widely published, its expected spectral characteristics can be accurately predicted based on its constituent functional groups and data from analogous molecules.[5]

Predicted Spectroscopic Data
TechniqueFeaturePredicted Observation
¹H NMR Aromatic Protons3H, multiplet or distinct dd, d signals in the range of δ 7.2-7.8 ppm.
tert-Butyl Protons9H, sharp singlet around δ 1.3 ppm.
¹³C NMR Carbonyl Carbon (C=O)δ ~205 ppm.
Aromatic Carbons6 distinct signals in the range of δ 127-140 ppm.
tert-Butyl Quaternary Cδ ~45 ppm.
tert-Butyl Methyl Cδ ~28 ppm.
IR Spectroscopy C=O StretchStrong absorption band at ~1690 cm⁻¹.
C-Cl StretchStrong absorption bands in the 1000-1100 cm⁻¹ region.
Mass Spec. Molecular Ion (M⁺)Peak at m/z 230, with a characteristic isotopic pattern for two chlorines (M+2 at ~65% of M⁺, M+4 at ~10% of M⁺).
Major FragmentLoss of the tert-butyl group ([M-57]⁺), resulting in a prominent peak at m/z 173.
Analytical Verification Workflow

A rigorous quality control workflow is essential to confirm the identity and purity of the synthesized material.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_confirm Data Interpretation & Confirmation Crude Synthesized Crude Product Sample Dissolve in appropriate deuterated solvent (e.g., CDCl₃) Crude->Sample NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS Interpret Correlate Spectral Data with Predicted Structure NMR->Interpret GCMS->Interpret Confirm Confirm Structure & Assess Purity (>95%) Interpret->Confirm

Caption: Standard workflow for the analytical verification of the final product.

Applications and Future Directions

2',4'-Dichloro-2,2-dimethylpropiophenone is primarily a synthetic intermediate. Its value lies in its potential to be elaborated into more complex, high-value molecules. The dichlorophenyl moiety is a common feature in antifungal agents and herbicides. The sterically demanding tert-butyl ketone group can be used to direct subsequent reactions or can be transformed into other functional groups, such as alcohols or amines, leading to novel molecular scaffolds for drug discovery and materials science. Researchers can leverage this compound as a starting point for creating libraries of new chemical entities for biological screening.

Conclusion

2',4'-Dichloro-2,2-dimethylpropiophenone is a structurally distinct halogenated ketone with significant potential as a chemical building block. Its synthesis is readily achievable through the well-understood Friedel-Crafts acylation, and its structure can be unequivocally confirmed using standard analytical techniques. The insights and protocols provided in this guide offer a solid foundation for scientists to synthesize, characterize, and utilize this versatile compound in their research and development endeavors.

References

  • PubChem. 2',4'-Dichloropropiophenone. [Link]

  • Google Patents. Method for preparing 2, 4-dichloroacetophenone.
  • MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

  • Patsnap. Synthetic method of 2,4-dichloroacetophenone. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Friedel-Crafts Acylation of 1,3-Dichlorobenzene

Abstract

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds to aromatic rings, yielding aryl ketones that are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[1] This guide provides a comprehensive technical overview of the Friedel-Crafts acylation applied to 1,3-dichlorobenzene, a deactivated aromatic substrate. We will dissect the mechanistic underpinnings, explore the critical role of substituent directing effects in determining regioselectivity, present a detailed experimental protocol, and discuss common challenges and troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reaction for the synthesis of key chemical entities, most notably 2,4-dichloroacetophenone.

Introduction: The Challenge of Deactivated Arenes

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The reaction proceeds via electrophilic aromatic substitution (EAS), where a resonance-stabilized acylium ion acts as the electrophile.[4][5] While highly effective for electron-rich or neutral aromatic systems, the reaction's efficiency is significantly hampered when applied to electron-deficient substrates, known as deactivated rings.[2][6]

1,3-Dichlorobenzene presents a classic case of a deactivated arene. The two chlorine atoms, being highly electronegative, withdraw electron density from the benzene ring through a powerful inductive effect (-I).[7][8] This reduces the ring's nucleophilicity, making it less reactive towards electrophiles and necessitating more stringent reaction conditions compared to the acylation of benzene.[6] Understanding and overcoming this deactivation is key to achieving successful acylation.

Mechanistic Deep Dive & Regioselectivity

The success of the Friedel-Crafts acylation of 1,3-dichlorobenzene hinges on controlling the regioselectivity—the specific position at which the acyl group is introduced. This is governed by the electronic directing effects of the two chlorine substituents.

Generation of the Acylium Ion Electrophile

The reaction is initiated by the interaction between the acylating agent (e.g., acetic anhydride or acetyl chloride) and the Lewis acid catalyst (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen or the halogen of the acyl chloride, facilitating the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[3][4][9] This species is the potent electrophile that attacks the aromatic ring.

Directing Effects of Dichloro-Substitution

While halogens are deactivating due to their strong inductive effect, they are paradoxically ortho, para-directors.[10][11] This is because they can donate a lone pair of electrons into the ring via resonance (+M effect), which helps to stabilize the cationic intermediate (the arenium ion or σ-complex) formed during electrophilic attack at the ortho and para positions.[7][12]

In 1,3-dichlorobenzene, we must consider the combined influence of both chlorine atoms on the available positions for substitution (C2, C4, C5, C6):

  • Position C4 (and C6): This position is para to one chlorine atom and ortho to the other. Both substituents, therefore, direct the incoming electrophile to this site. This synergistic activation makes the C4 and C6 positions the most electronically favorable for attack.

  • Position C2: This position is ortho to both chlorine atoms. While electronically activated, this position is sterically hindered by the proximity of two chlorine atoms, which can impede the approach of the bulky acylium ion-catalyst complex.[6]

  • Position C5: This position is meta to both chlorine atoms. Since neither chlorine directs substitution to the meta position, this site is the most deactivated and substitution here is highly unfavorable.

Consequently, the electrophilic attack occurs predominantly at the C4 position, leading to the formation of 2,4-dichloroacetophenone as the major product.[13] A small amount of the 2,6-isomer may also be formed.

Diagram: Mechanism of Acylation and Regioselectivity

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack (Regioselectivity) cluster_2 Step 3: Deprotonation & Product Formation AcCl CH₃COCl Acylium CH₃C⁺=O ↔ CH₃C≡O⁺ (Acylium Ion) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl₄⁻ Dichlorobenzene 1,3-Dichlorobenzene SigmaComplex Arenium Ion Intermediate (σ-complex) Dichlorobenzene->SigmaComplex + Acylium Ion (Attack at C4) ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex + AlCl₄⁻ - AlCl₃ - HCl HCl HCl FinalProduct 2,4-Dichloroacetophenone ProductComplex->FinalProduct Aqueous Workup (H₂O)

Caption: Mechanism of Friedel-Crafts acylation on 1,3-dichlorobenzene.

Experimental Protocol: Synthesis of 2,4-Dichloroacetophenone

This protocol is a synthesized methodology based on established procedures.[14][15][16] Strict anhydrous conditions are critical for success, as the Lewis acid catalyst is extremely sensitive to moisture.[6][17]

Materials and Equipment
Reagent/EquipmentSpecifications
1,3-DichlorobenzeneAnhydrous, ≥99% purity
Acetic AnhydrideAnhydrous, ≥99% purity
Aluminum Chloride (AlCl₃)Anhydrous, sublimed powder
Hydrochloric Acid (HCl)Concentrated (37%) and 10% aqueous solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated NaCl solution
Anhydrous MgSO₄ or Na₂SO₄For drying
GlasswareOven-dried, three-necked round-bottom flask, reflux condenser, dropping funnel
OtherMagnetic stirrer, heating mantle, ice bath, separatory funnel
Step-by-Step Procedure
  • Reaction Setup: Assemble an oven-dried 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a constant pressure dropping funnel. Operate within a fume hood.

  • Catalyst Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (95.0 g, 0.71 mol).

  • Reagent Addition: Add acetic anhydride (112.0 g, 1.10 mol) to the flask. Begin stirring and use a water bath to control the initial temperature, setting it to approximately 55°C.[14]

  • Substrate Addition: Add 1,3-dichlorobenzene (100.0 g, 0.68 mol) to the dropping funnel. Add the substrate dropwise to the reaction mixture over a period of 30-60 minutes. The reaction is exothermic; maintain the internal temperature between 45°C and 55°C during the addition.[16]

  • Reaction Drive: After the addition is complete, raise the temperature of the heating source to 90-95°C and maintain the reaction under reflux with vigorous stirring for approximately 3 hours to ensure completion.[15][16]

  • Quenching: Cool the reaction flask in an ice bath. Very carefully and slowly, pour the reaction mixture over a mixture of crushed ice (approx. 500 g) and concentrated HCl (100 mL) in a large beaker with stirring. This step is highly exothermic and will release HCl gas.

  • Workup & Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with a suitable solvent like dichloromethane (2 x 50 mL) to recover any dissolved product.

    • Combine all organic layers. Wash sequentially with 10% HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize residual acid), and finally with brine (100 mL).[17]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, primarily 2,4-dichloroacetophenone, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield a white crystalline solid.[15]

Diagram: Experimental Workflow

G start Start: Assemble Dry Glassware charge Charge AlCl₃ & Acetic Anhydride start->charge add_sub Dropwise Addition of 1,3-Dichlorobenzene (45-55°C) charge->add_sub reflux Heat to Reflux (90-95°C, 3h) add_sub->reflux quench Cool & Quench on Ice/HCl reflux->quench extract Separate & Extract Organic Layer quench->extract wash Wash with Acid, Water, Bicarb, Brine extract->wash dry Dry with MgSO₄ & Filter wash->dry evap Solvent Removal (Rotovap) dry->evap purify Purify (Distillation/Recrystallization) evap->purify analyze Characterize Product (NMR, IR, GC-MS) purify->analyze end End: Pure 2,4-Dichloroacetophenone analyze->end

Sources

2',4'-Dichloro-2,2-dimethylpropiophenone chemical formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2',4'-Dichloro-2,2-Dimethylpropiophenone

Executive Summary

2',4'-Dichloro-2,2-dimethylpropiophenone (IUPAC: 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one ; Common: 2',4'-Dichloropivalophenone ) is a specialized aromatic ketone used primarily as a regioselective intermediate in the synthesis of sterol biosynthesis inhibitor (SBI) fungicides, particularly triazole derivatives.[1][2][3][4][5][6][7]

This guide provides a rigorous technical analysis of its chemical identity, a self-validating protocol for its synthesis via Friedel-Crafts acylation, and an overview of its critical role in agrochemical development.

Part 1: Chemical Identity & Physicochemical Properties[2]

The molecule is characterized by a pivaloyl group (tert-butyl carbonyl) attached to a benzene ring substituted with chlorine atoms at the ortho and para positions. This steric bulk and substitution pattern are critical for its biological activity in downstream derivatives.

Table 1: Physicochemical Constants

PropertyValueNotes
IUPAC Name 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-oneDefines the carbon skeleton.[4]
Common Name 2',4'-Dichloropivalophenone"Pivalophenone" implies the 2,2-dimethylpropionyl group.
Chemical Formula C₁₁H₁₂Cl₂O
Molecular Weight 231.12 g/mol
CAS Number 71003-88-8 (Representative)Note: CAS may vary by region or specific polymorph entries.
Appearance Colorless to pale yellow oil or low-melting solidDepends on purity and ambient temperature.
Solubility Soluble in DCM, Toluene, Ethyl AcetateInsoluble in water due to high lipophilicity (LogP > 3.5).
Key Functional Groups Aryl Chloride, Ketone (hindered)Steric hindrance at the carbonyl protects against nucleophilic attack.

Part 2: Synthetic Pathway (The "How" & The "Why")

The synthesis of 2',4'-dichloro-2,2-dimethylpropiophenone is a classic example of Regioselective Friedel-Crafts Acylation .

Mechanistic Logic
  • Substrate Selection: We utilize 1,3-Dichlorobenzene (m-DCB) rather than chlorobenzene. The two chlorine atoms in m-DCB direct the incoming electrophile to the 4-position (ortho to one Cl, para to the other). The 2-position is sterically crowded (sandwiched between two Cls), and the 5-position is meta to both (deactivated). This ensures high regioselectivity for the 2,4- isomer.

  • Acylating Agent: Pivaloyl chloride (2,2-dimethylpropionyl chloride) is used. The bulky tert-butyl group further discourages ortho-attack at the crowded 2-position, reinforcing the selectivity for the 4-position.

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃) is the Lewis acid of choice. It complexes with the acyl chloride to form the reactive acylium ion (t-Bu-C≡O+).

Reaction Scheme Visualization

ReactionMechanism Substrate 1,3-Dichlorobenzene Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Electrophilic Attack (Regioselective at C4) Reagent Pivaloyl Chloride (AlCl3 Catalyst) Reagent->Intermediate Acylium Ion Formation Product 2',4'-Dichloro-2,2- dimethylpropiophenone Intermediate->Product Aromatization Byproduct HCl (Gas) Intermediate->Byproduct Elimination

Part 3: Experimental Protocol

Safety Warning: This reaction generates Hydrogen Chloride (HCl) gas. Perform exclusively in a fume hood with a caustic scrubber. AlCl₃ is water-reactive.

Materials
  • 1,3-Dichlorobenzene (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]

  • Ice/Water (for quenching)

Step-by-Step Workflow
  • Catalyst Activation:

    • In a dry 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet, suspend AlCl₃ (1.2 eq) in dry DCM.

    • Why: DCM allows for lower temperature control compared to neat reactions, reducing polymerization byproducts.

  • Acylating Agent Addition:

    • Cool the suspension to 0–5°C.

    • Add Pivaloyl Chloride (1.1 eq) dropwise. Stir for 15 minutes to generate the acylium complex.

    • Observation: The solution may darken or become homogenous.

  • Substrate Addition (The Critical Step):

    • Add 1,3-Dichlorobenzene (1.0 eq) dropwise, maintaining internal temperature < 10°C.

    • Causality: Controlling the exotherm prevents poly-acylation and migration of the chlorine atoms.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Reflux gently (40°C for DCM) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.

    • Endpoint: Disappearance of m-DCB peak.

  • Quenching & Workup:

    • Pour the reaction mixture slowly onto crushed ice/HCl mixture. Caution: Violent exotherm.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Wash combined organics with Brine -> NaHCO₃ (sat.) -> Water.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • The crude oil is often pure enough (>95%) for downstream use.

    • If crystallization is required, use cold Hexane or Methanol.

Process Flow Diagram

SynthesisWorkflow Start Start: Inert Atmosphere Setup Complex Form Acylium Complex (AlCl3 + Pivaloyl Cl in DCM) Start->Complex AddSub Add 1,3-Dichlorobenzene (Temp < 10°C) Complex->AddSub React Reflux 2-4 Hours (Monitor GC-MS) AddSub->React Quench Quench into Ice/HCl React->Quench Extract Phase Separation & Wash (NaHCO3/Brine) Quench->Extract Final Isolate Product (Vac Distillation or Cryst.) Extract->Final

Part 4: Applications in Drug Development

This molecule serves as a "scaffold locker." The 2,4-dichloro motif is a pharmacophore found in a vast array of antifungal agents because it resists metabolic degradation by fungal cytochrome P450 enzymes.

  • Triazole Fungicides:

    • It is a direct precursor to Diclobutrazol and structurally related to Tebuconazole intermediates.

    • Mechanism:[4][8][9] The ketone is typically converted to an epoxide (via Corey-Chaykovsky reaction) or an alpha-halo ketone, which is then substituted with 1,2,4-triazole.

  • Steric Control:

    • The tert-butyl group (from the pivaloyl moiety) provides significant steric bulk. In the final bioactive molecule, this bulk locks the inhibitor into the active site of the fungal enzyme (Lanosterol 14α-demethylase), preventing ergosterol synthesis.

References

  • Sigma-Aldrich. 2,2-Dimethylpropiophenone (Pivalophenone) Product Sheet.[10] Retrieved from (Verified generic reference for pivalophenone backbone).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 158697, Diclobutrazol. Retrieved from .[11]

  • BenchChem. 2,4'-Dichlorobenzophenone in Organic Synthesis. (Analogous chemistry for dichlorophenyl ketones). Retrieved from .

  • ChemicalBook. Synthesis of 1-(2,4-dichlorophenyl)-pentan-1-one. (Demonstrating Friedel-Crafts protocols for homologs). Retrieved from .

Sources

Technical Guide: 2',4'-Dichloro-2,2-dimethylpropiophenone (2',4'-Dichloropivalophenone)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2',4'-Dichloro-2,2-dimethylpropiophenone IUPAC Name & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Nomenclature

2',4'-Dichloro-2,2-dimethylpropiophenone is a specialized aromatic ketone utilized primarily as a Key Starting Material (KSM) in the synthesis of pharmaceuticals and agrochemicals, particularly those requiring a lipophilic, sterically hindered 2,4-dichlorophenyl moiety. Its structural rigidity and steric bulk make it a valuable scaffold for designing antifungal agents (azoles) and other bioactive molecules where metabolic stability is required.

Nomenclature Hierarchy

To ensure precision in procurement and scientific communication, the following nomenclature standards must be applied:

Nomenclature SystemName / IdentifierNotes
IUPAC Name 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one Preferred for regulatory documentation.
Common Name 2',4'-DichloropivalophenoneWidely used in synthetic organic chemistry.
Alternative Name 2',4'-Dichloro-2,2-dimethyl-1-propanoneDescriptive of the carbon skeleton.[1][2]
CAS Registry Number 898766-57-9 Critical for database searching and inventory.
Molecular Formula C₁₁H₁₂Cl₂OMW: 231.12 g/mol
Structural Elucidation

The molecule consists of a 2,4-dichlorophenyl ring attached to a pivaloyl group (tert-butyl carbonyl).

  • Steric Hindrance: The bulky tert-butyl group at the

    
    -position to the carbonyl significantly retards nucleophilic attack at the carbonyl carbon, requiring specific activation protocols (e.g., Lewis acids) for further functionalization.
    
  • Electronic Effects: The chlorine atoms at the 2' (ortho) and 4' (para) positions exert a strong electron-withdrawing inductive effect (-I), while also offering weak resonance donation (+R). This deactivates the ring towards further electrophilic substitution but activates the carbonyl towards reduction or Grignard addition relative to non-halogenated analogs.

Synthetic Pathway: Friedel-Crafts Acylation

The most robust industrial route for synthesizing 2',4'-dichloro-2,2-dimethylpropiophenone is the Friedel-Crafts Acylation of 1,3-dichlorobenzene with pivaloyl chloride. This method is preferred for its atom economy and scalability.

Reaction Scheme

The synthesis relies on the regioselective acylation of m-dichlorobenzene. Due to the directing effects of the two chlorine atoms (ortho/para directors), the acyl group is directed to the 4-position (which is ortho to one Cl and para to the other), avoiding the sterically crowded 2-position (between two Cl atoms).

SynthesisScheme Reactant1 1,3-Dichlorobenzene (m-Dichlorobenzene) Catalyst AlCl3 (Lewis Acid) DCM, 0-5°C Reactant1->Catalyst Reactant2 Pivaloyl Chloride (2,2-Dimethylpropanoyl chloride) Reactant2->Catalyst Intermediate Acylium Ion Complex Catalyst->Intermediate Electrophilic Generation Product 2',4'-Dichloro-2,2-dimethylpropiophenone (>90% Regioselectivity) Intermediate->Product EAS Mechanism Byproduct HCl (gas) Intermediate->Byproduct

Caption: Figure 1. Regioselective Friedel-Crafts acylation pathway for 2',4'-dichloropivalophenone synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one on a 100 mmol scale.

Reagents:

  • 1,3-Dichlorobenzene (14.7 g, 100 mmol)

  • Pivaloyl Chloride (12.6 g, 105 mmol)

  • Aluminum Chloride (AlCl₃), anhydrous (14.0 g, 105 mmol)

  • Dichloromethane (DCM), anhydrous (100 mL)

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl).

  • Catalyst Suspension: Charge the flask with AlCl₃ (14.0 g) and anhydrous DCM (50 mL). Cool the suspension to 0–5°C using an ice-water bath.

  • Acyl Chloride Addition: Add Pivaloyl Chloride (12.6 g) dropwise over 15 minutes, maintaining the temperature below 10°C. Stir for 20 minutes to generate the acylium ion complex.

  • Substrate Addition: Dissolve 1,3-Dichlorobenzene (14.7 g) in DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes. The solution will darken as the complex forms.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc., 10 mL) mixture with vigorous stirring to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases.[2][3]

  • Washing: Wash the combined organics with water (100 mL), 5% NaHCO₃ (100 mL), and brine (100 mL).

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oil.

  • Purification: Purify via vacuum distillation or recrystallization from cold hexane (if solid) to obtain the pure product.

Yield Expectation: 85–92% Purity: >98% (by HPLC)

Pharmaceutical Applications & Utility

This compound serves as a critical intermediate for azole antifungals and other bioactive agents.[3] The 2,4-dichlorophenyl motif is a "privileged structure" in medicinal chemistry, enhancing lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites on the phenyl ring).

Retrosynthetic Utility in Drug Design

The ketone functionality allows for diverse downstream transformations:

  • Reduction: To secondary alcohols (chiral or racemic), precursors for ether-linked antifungals.

  • Grignard Addition: Introduction of further alkyl/aryl groups.

  • Corey-Chaykovsky Reaction: Epoxidation to form oxiranes, key intermediates for triazole insertion (e.g., in the synthesis of generic azole scaffolds).

Applications cluster_reactions Downstream Transformations KSM 2',4'-Dichloro-2,2-dimethylpropiophenone Reaction1 Reduction (NaBH4) KSM->Reaction1 Reaction2 Corey-Chaykovsky (Me3S+I- / NaH) KSM->Reaction2 Reaction3 alpha-Bromination KSM->Reaction3 Intermediate1 Alcohol Derivative (Chiral Precursor) Reaction1->Intermediate1 Intermediate2 Epoxide Intermediate (Azole Synthesis) Reaction2->Intermediate2 Intermediate3 alpha-Bromo Ketone Reaction3->Intermediate3 API Target APIs: Antifungals (Azoles) Agrochemicals Intermediate1->API Intermediate2->API Intermediate3->API

Caption: Figure 2. Divergent synthesis pathways from the 2',4'-dichloropivalophenone scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.25 (s, 9H, C(CH ₃)₃) – Characteristic tert-butyl singlet.
      
    • 
       7.25–7.30 (m, 1H, Ar-H5).
      
    • 
       7.42 (d, J = 2.0 Hz, 1H, Ar-H3).
      
    • 
       7.15 (d, J = 8.0 Hz, 1H, Ar-H6).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       208.5 (C =O).
      
    • 
       44.2 (C (CH₃)₃).
      
    • 
       27.5 (C(C H₃)₃).
      
    • Aromatic signals: ~130–140 ppm (C-Cl, C-H).

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1680–1695 cm⁻¹ (Aryl ketone, slightly shifted due to steric bulk).

  • C-Cl Stretch: 1000–1100 cm⁻¹.

  • C-H Stretch: 2950–2980 cm⁻¹ (Aliphatic methyls).

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 230 (³⁵Cl₂), 232 (³⁵Cl³⁷Cl), 234 (³⁷Cl₂).

  • Isotope Pattern: Characteristic 9:6:1 pattern for Cl₂.

  • Base Peak: m/z 57 [C(CH₃)₃]⁺ or m/z 173 [C₆H₃Cl₂CO]⁺ (Loss of t-butyl).

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves; wash contaminated skin immediately.
Eye Irritation Category 2A (H319)Use safety goggles; rinse cautiously with water for 15 mins.
Environmental Aquatic Chronic 3 (H412)Do not release into drains; dispose of as hazardous waste.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis, although the compound is relatively stable.

References

  • Sigma-Aldrich. 2',4'-Dichloro-2,2-dimethylpropiophenone Product Information. Retrieved from .

  • PubChem. Compound Summary for CID 11534346: 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one. National Library of Medicine. Retrieved from .

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • ChemicalBook. 2',4'-Dichloro-2,2-dimethylpropiophenone CAS 898766-57-9. Retrieved from .

  • Wang, Y., et al. (2006).[4] Synthesis and crystal structure of phenyl-4,4-dimethylpentan-3-one derivatives. (Contextual reference for pivalophenone derivative synthesis).

Sources

Methodological & Application

Reaction conditions for Friedel-Crafts acylation with pivaloyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Friedel-Crafts Acylation with Pivaloyl Chloride

Executive Analysis: The Pivaloyl Paradox

The introduction of a pivaloyl (trimethylacetyl) group onto an aromatic ring is a cornerstone transformation in the synthesis of sterically crowded pharmacophores and photo-initiators. However, pivaloyl chloride (


) presents a unique challenge compared to acetyl or benzoyl chloride.

The Core Problem: The reaction is a competition between the desired Acylation and an undesired Alkylation . Upon interaction with a strong Lewis acid (e.g.,


), pivaloyl chloride forms the acylium ion. Due to the high stability of the tertiary butyl cation (

), this acylium species is prone to decarbonylation (loss of CO).[1][2] If this occurs, the resulting electrophile is the

cation, which leads to tert-butylbenzene (Friedel-Crafts Alkylation) rather than the desired pivalophenone.

Success Strategy: This protocol prioritizes Kinetic Control . To favor acylation, we must maximize the rate of the bimolecular reaction between the acylium ion and the arene while minimizing the lifetime of the free acylium ion to prevent unimolecular decomposition (CO loss).

Mechanistic Pathways & The "Decarbonylation Trap"

Understanding the bifurcation of the reaction pathway is essential for troubleshooting.

Figure 1: Mechanistic Divergence in Pivaloyl Acylation

FriedelCrafts_Pivaloyl cluster_0 Activation cluster_1 Critical Junction cluster_2 Outcomes R1 Pivaloyl Chloride (t-BuCOCl) Complex Acyl-LA Complex R1->Complex + AlCl3 LA Lewis Acid (AlCl3) LA->Complex Acylium Acylium Ion [t-Bu-C=O]+ Complex->Acylium Ionization tBuCat tert-Butyl Cation (t-Bu+) Acylium->tBuCat Heat/Time (Slow Trap) Prod_Acyl Pivalophenone (ACYLATION) Acylium->Prod_Acyl + Ar-H (Fast Trap) Decarb Decarbonylation (-CO gas) tBuCat->Decarb Prod_Alkyl tert-Butyl Arene (ALKYLATION) tBuCat->Prod_Alkyl + Ar-H Arene Arene (Ar-H)

Caption: Kinetic competition between direct acylation (green path) and decarbonylation-mediated alkylation (red path).

Critical Control Parameters

To ensure the "Green Path" (Figure 1) dominates, the following parameters must be strictly controlled:

ParameterRecommendationRationale
Order of Addition Bouveault Method (See Protocol)Adding

to a mixture of Arene + Acid Chloride ensures the acylium ion is trapped by the arene immediately upon formation, reducing the window for CO loss.
Temperature 0°C to 5°C (Initial)Low temperature suppresses the unimolecular decomposition (decarbonylation) which has a higher activation energy than the bimolecular acylation.
Solvent Dichloromethane (DCM) or Nitromethane DCM is standard. Nitromethane is superior for difficult substrates because it forms a stabilizing complex with

, preventing "hot" cation formation, though it is more hazardous.
Stoichiometry 1.1 – 1.2 eq.

The product ketone complexes with

(Lewis base).[3] A full equivalent is "consumed" by the product; excess is needed to drive the reaction.

Experimental Protocol: The "Kinetic Trap" Method

This protocol utilizes the Bouveault modification (addition of catalyst to the mixture) rather than the Perrier method (pre-forming the acylium salt). This is critical for pivaloyl chloride to minimize the lifetime of the unstable acylium intermediate.

Materials
  • Substrate: Anisole (Model substrate, activated) or Benzene.

  • Reagent: Pivaloyl Chloride (Trimethylacetyl chloride), >98%.

  • Catalyst: Aluminum Chloride (

    
    ), Anhydrous, Granular/Powder. Note: Quality of 
    
    
    
    is paramount. Yellow/gray samples are partially hydrolyzed and will lower yields.
  • Solvent: Dichloromethane (Anhydrous).

Step-by-Step Methodology

1. Inert System Setup

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel (solid-addition funnel preferred if adding solid

    
    ), and a reflux condenser fitted with a nitrogen inlet/bubbler.
    
  • Safety Note: The reaction generates HCl gas.[4] Route the outlet to a caustic scrubber (NaOH solution) or a trap.

2. Reactant Mixture Preparation

  • Under nitrogen flow, charge the flask with DCM (50 mL) .

  • Add Pivaloyl Chloride (1.1 equiv, e.g., 22 mmol) .

  • Add the Aromatic Substrate (1.0 equiv, e.g., 20 mmol) .

  • Cool the mixture to 0–5°C using an ice/water bath. Stir for 10 minutes to equilibrate.

3. Catalyst Addition (The Critical Step)

  • Crucial: Do not add the acid chloride to the Lewis acid (Perrier mode). Instead, add the Lewis acid to the mixture.

  • Slowly add Anhydrous

    
     (1.2 equiv, e.g., 24 mmol)  in small portions over 20–30 minutes.
    
  • Observation: The solution will likely darken (orange/red) and HCl gas will evolve. Control the addition rate to prevent the temperature from rising above 10°C.

4. Reaction Phase

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

  • Slowly warm to Room Temperature (20–25°C) and stir for an additional 2–4 hours.

  • Monitoring: Check reaction progress via TLC or GC-MS. Look for the disappearance of the arene.

    • Note: If the substrate is deactivated (e.g., chlorobenzene), gentle reflux (40°C) may be required after the initial RT stir, but this increases the risk of alkylation.

5. Quenching and Workup

  • Cool the mixture back to 0°C.

  • Quench: Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 10 mL conc. HCl . (The HCl helps break the Aluminum-Product complex).

  • Stir vigorously until the solid aluminum salts dissolve and two clear layers appear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash: Combine organic layers and wash with water (

    
     mL), saturated 
    
    
    
    (
    
    
    mL), and brine (
    
    
    mL).
  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Troubleshooting & Optimization Matrix

Figure 2: Decision Logic for Optimization

Optimization_Logic Result Analyze Crude Product (GC-MS / NMR) Issue1 Major Product: tert-Butyl Arene Result->Issue1 Decarbonylation occurred Issue2 Low Conversion (Recovered SM) Result->Issue2 Catalyst death/Moisture Issue3 Isomer Mix (Ortho/Para) Result->Issue3 Poor regioselectivity Sol1 Action: Reduce Temp Switch to Nitromethane Issue1->Sol1 Sol2 Action: Increase AlCl3 (1.5 eq) Check Anhydrous Conditions Issue2->Sol2 Sol3 Action: Increase Steric Bulk of Solvent (Use Nitrobenzene - toxic) Issue3->Sol3

Caption: Diagnostic workflow for common deviations in pivaloyl acylation.

Common Issues Table
ObservationRoot CauseCorrective Action
High % of tert-butylbenzene Reaction temperature too high; Acylium ion lifetime too long.Use Bouveault addition (Protocol above). Keep T < 5°C during addition. Consider using Nitromethane as solvent (stabilizes acylium).
Low Yield Moisture deactivated the

.
Ensure

is fresh (should fume in air). Dry solvent over molecular sieves.
Ortho-substitution Steric hindrance usually favors para, but coordination can direct ortho.Pivaloyl is naturally para-directing due to bulk. If ortho is seen, it is likely a thermodynamic rearrangement. Stop reaction sooner.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. (Standard text referencing the stability of acylium ions and decarbonylation risks).[1][2][5]

  • Wikipedia. Friedel–Crafts reaction. (Overview of mechanism and limitations). Retrieved from [Link][3][6][7]

Sources

Role of Lewis acid catalysts with 2',4'-Dichloro-2,2-dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Lewis Acid Catalysis in the Synthesis and Activation of 2',4'-Dichloro-2,2-dimethylpropiophenone

Executive Summary

This application note details the critical role of Lewis acid catalysts in the chemistry of 2',4'-Dichloro-2,2-dimethylpropiophenone (also known as 2,4-dichloropivalophenone). This molecule is a pivotal intermediate in the synthesis of high-value triazole antifungal agents (e.g., congeners of propiconazole and diclobutrazol).

The steric bulk of the tert-butyl group (pivaloyl moiety) combined with the electronic deactivation of the dichlorobenzene ring presents a unique synthetic challenge. This guide provides optimized protocols for Friedel-Crafts acylation —balancing the requirement for strong activation against the risk of catalyst-induced decarbonylation—and outlines the role of Lewis acids in the subsequent activation of the sterically hindered carbonyl for drug synthesis.

Mechanistic Insight: The "Pivaloyl Paradox"

The synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone involves the reaction of m-dichlorobenzene with pivaloyl chloride. The choice of Lewis acid (LA) is dictated by two competing factors:

  • Ring Deactivation: The two chlorine atoms on the benzene ring strongly withdraw electron density, reducing nucleophilicity.[1] This necessitates a strong Lewis acid (e.g.,

    
    ) to generate a "superelectrophile" (acylium ion).
    
  • Steric-Induced Decarbonylation: The pivaloyl cation (

    
    ) is prone to losing carbon monoxide (CO) to form the stable tert-butyl carbocation (
    
    
    
    ).[2] If this occurs, the reaction shifts from acylation (forming the ketone) to alkylation (forming tert-butyl-2,4-dichlorobenzene), a difficult-to-remove impurity.
Pathway Visualization

The following diagram illustrates the bifurcation point where catalyst selection and temperature control determine product purity.

ReactionPathways Start Pivaloyl Chloride + Lewis Acid (MXn) Acylium Acylium Complex [t-Bu-C=O]+[MXnCl]- Start->Acylium Activation Carbocation tert-Butyl Cation [t-Bu]+ Acylium->Carbocation Decarbonylation (High Temp / Weak Solvent) Product TARGET PRODUCT: 2',4'-Dichloro-2,2- dimethylpropiophenone Acylium->Product Path A: Acylation (Kinetic Control) CO_Gas CO (gas) Acylium->CO_Gas Impurity IMPURITY: 1-tert-butyl-2,4- dichlorobenzene Carbocation->Impurity Path B: Alkylation (Thermodynamic Trap) Substrate m-Dichlorobenzene Substrate->Product Substrate->Impurity

Figure 1: Competing mechanistic pathways in the Lewis acid-mediated synthesis. Path A yields the desired ketone; Path B yields the alkylated impurity via CO loss.

Catalyst Selection Guide

Catalyst ClassExamplesRole & PerformanceRecommended Use Case
Traditional Stoichiometric

High Activity. Essential for overcoming the deactivation of the dichlorobenzene ring. Forms a stable 1:1 complex with the product, requiring stoichiometric quantities (>1.1 eq).Standard Industrial Synthesis. Best for maximizing yield on deactivated substrates.
Mild / Iron-Based

Moderate Activity. Less prone to forcing decarbonylation but often fails to drive the reaction to completion with deactivated dichloro-rings.Not recommended for this specific substrate without high heat (which risks CO loss).
Modern Catalytic (Green)

,

High Selectivity. Can be used in catalytic amounts (1-10 mol%). The triflate counter-ion stabilizes the acylium intermediate, reducing decarbonylation.Green Chemistry / R&D. Ideal for reducing metal waste streams.
Heterogeneous Zeolite HY, H-BetaShape Selective. The pore structure can suppress the formation of bulky byproducts, but diffusion limitations with the bulky pivaloyl group can reduce rates.Continuous flow manufacturing.

Detailed Protocols

Protocol A: Stoichiometric Method (Standard)

Purpose: High-yield batch synthesis focusing on suppressing decarbonylation.

Reagents:

  • m-Dichlorobenzene (1.0 equiv)

  • Pivaloyl Chloride (1.1 equiv)

  • Aluminum Chloride (

    
    ), anhydrous (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Avoid nitromethane if possible as it can complex AlCl3 too strongly, reducing activity against the deactivated ring.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon. Moisture reacts violently with

    
     and deactivates the catalyst.
    
  • Catalyst Suspension: Add anhydrous

    
     and DCM to the flask. Cool to 0°C .
    
    • Scientist's Note: Temperature control is critical here.[1] Higher temperatures during addition promote the formation of the tert-butyl cation (Path B in Fig 1).

  • Acyl Chloride Addition: Add Pivaloyl Chloride dropwise over 30 minutes, maintaining internal temperature < 5°C. Stir for 15 minutes to generate the acylium complex.

  • Substrate Addition: Add m-dichlorobenzene dropwise.

  • Reaction Phase:

    • Allow the mixture to warm slowly to room temperature (20-25°C).

    • Monitoring: Monitor HCl gas evolution. If evolution stops but starting material remains, do not heat aggressively. Instead, stir longer (up to 12h). Heating >40°C significantly increases decarbonylation risk.

  • Quenching: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl.

    • Why HCl? To break the strong Aluminum-Ketone complex and dissolve aluminum salts.

  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    

QC Check:

  • 1H NMR (CDCl3): Look for the tert-butyl singlet.

    • Product (Ketone):

      
       ppm.
      
    • Impurity (Alkylated):

      
       ppm (shifted slightly upfield due to lack of carbonyl deshielding).
      
    • Crucial: The aromatic region will show distinct splitting. The product has a characteristic pattern for 1,2,4-substitution (d, d, dd).

Protocol B: Catalytic Metal Triflate Method (Green/High-Selectivity)

Purpose: Low-waste synthesis for pharmaceutical screening.

Reagents:

  • m-Dichlorobenzene (1.0 equiv)

  • Pivaloyl Chloride (1.2 equiv)

  • Bismuth(III) Triflate [

    
    ] (5 mol%) or Hafnium(IV) Triflate [
    
    
    
    ] (1 mol%)
  • Solvent: Nitromethane (

    
    ) or neat (solvent-free).
    

Step-by-Step Workflow:

  • Setup: In a sealed pressure tube or reactor (to retain volatile aromatics), combine m-dichlorobenzene and the metal triflate catalyst.

  • Activation: Add Pivaloyl Chloride.

  • Heating: Heat the mixture to 80-100°C .

    • Scientist's Note: Unlike

      
      , triflates are stable at higher temperatures and the mechanism is more concerted, often bypassing the free carbocation intermediate that leads to decarbonylation. The high temperature is required to overcome the activation energy of the deactivated ring.
      
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water. The catalyst often remains in the aqueous phase and can be recovered/recycled.

Secondary Role: Carbonyl Activation for Drug Synthesis

Once synthesized, 2',4'-Dichloro-2,2-dimethylpropiophenone is typically reduced to the corresponding alcohol (an intermediate for azole antifungals).

Challenge: The carbonyl is flanked by a bulky tert-butyl group and an ortho-chloro substituent. Standard


 reduction is kinetically slow.

Lewis Acid Solution (Luche Reduction Condition):

  • Reagents:

    
     (Lewis Acid) + 
    
    
    
    .
  • Mechanism: The Cerium(III) ion coordinates to the carbonyl oxygen, increasing its electrophilicity and allowing the borohydride to attack despite the steric hindrance.

  • Protocol: Dissolve ketone in MeOH. Add 1.0 eq

    
    . Stir 10 min. Add 
    
    
    
    at 0°C. This typically boosts yield from <20% (standard) to >90%.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<40%) Strong deactivation of m-dichlorobenzene.Increase catalyst load (

) to 1.5 eq. Ensure strictly anhydrous conditions.
High "Alkylated" Impurity Decarbonylation of pivaloyl chloride.[2]Lower reaction temperature during addition. Switch solvent to Nitromethane (stabilizes acylium).
Isomer Mix Acylation at wrong position.Unlikely with m-dichlorobenzene due to directing effects, but verify starting material purity (ensure it is not o- or p-dichlorobenzene).
Emulsion during workup Aluminum salts precipitating.Use more conc. HCl in the quench step and filter through Celite if necessary.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Eames, J., et al. (2001). "Efficient Friedel–Crafts acylation of deactivated benzenes." Journal of Organic Chemistry. Link (Discusses overcoming ring deactivation).

  • Kawada, A., et al. (2000). "Lanthanide Triflates as Efficient Catalysts for Friedel-Crafts Acylation." Synlett. Link (Source for Green Protocol B).

  • Pfizer Inc. (1982). "Process for preparing triazole antifungal agents." U.S. Patent 4,414,210. Link (Industrial context for the intermediate).

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for handling AlCl3).
  • BenchChem. (2025).[1] "Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene." Technical Support Center. Link (Specific optimization for dichlorobenzene).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the challenges of this synthesis and optimize your product yield and purity.

Introduction: The Synthetic Challenge

The synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone is most commonly achieved via a Friedel-Crafts acylation of 1,3-dichlorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While this reaction is a cornerstone of organic synthesis, the specific combination of a deactivated aromatic ring and a bulky acylating agent presents unique challenges that can impact yield and purity.[1][2][3] This guide will address these challenges head-on, providing practical solutions based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone.

Q1: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Friedel-Crafts acylation, especially with a deactivated substrate like 1,3-dichlorobenzene, is a common problem.[2] The primary culprits are typically related to the catalyst and reaction conditions.

  • Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture. Any water present in your glassware, solvent, or starting materials will hydrolyze and deactivate the catalyst.[4]

    • Solution: Ensure all glassware is rigorously dried, preferably by flame-drying or oven-drying. Use a fresh, unopened container of anhydrous aluminum chloride and handle it in a glovebox or under an inert atmosphere. Ensure your solvent is anhydrous.

  • Insufficient Catalyst Activity: Dichlorobenzene is an electron-deactivated ring, making it less nucleophilic and slower to react in electrophilic aromatic substitutions.[2]

    • Solution: While AlCl₃ is the standard, a more potent Lewis acid might be required if conversion rates remain low. However, a more common solution is to adjust the reaction temperature. Acylation of deactivated rings often requires heating to proceed at a reasonable rate.[2] A gradual increase in temperature should be monitored carefully.

  • Inadequate Temperature: Running the reaction at too low a temperature will result in a sluggish or stalled reaction.

    • Solution: If you are running the reaction at room temperature, consider gradually increasing the temperature to reflux.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature.

Q2: I am observing the formation of a significant amount of an undesired isomer. How can I improve the regioselectivity for the 2,4-isomer?

A2: Regioselectivity in the acylation of disubstituted benzenes is governed by both electronic and steric effects. The two chlorine atoms in 1,3-dichlorobenzene are ortho, para-directing. Acylation at the 4-position is electronically favored and sterically less hindered. Acylation at the 2-position is also possible, while acylation at the 5-position is sterically hindered and electronically disfavored. The formation of the 2,6-isomer is highly unlikely due to steric hindrance.

  • Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable para-substituted product, which in this case is the desired 2',4'-dichloro isomer.[4]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. An initial trial at 0°C followed by slow warming to room temperature is a good starting point.

  • Choice of Solvent: The polarity of the solvent can influence the product distribution.

    • Solution: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used and often provide good selectivity.[5]

Q3: My reaction is producing a significant amount of tert-butylbenzene instead of the desired ketone. What is happening and how can I prevent this?

A3: This is a known, though less common, side reaction with pivaloyl chloride. The acylium ion formed from pivaloyl chloride can decarbonylate (lose a molecule of carbon monoxide) to form the very stable tert-butyl carbocation.[6][7] This carbocation then undergoes Friedel-Crafts alkylation with the dichlorobenzene, leading to the formation of tert-butyl-2,4-dichlorobenzene.

  • Reaction Conditions: This decarbonylation is more likely to occur at higher temperatures.

    • Solution: Maintain a lower reaction temperature. The stability of the acylium ion is greater at lower temperatures, thus disfavoring the decarbonylation pathway.[6]

Q4: I'm having difficulty with the work-up. The product is difficult to separate from the reaction mixture. What is the recommended work-up procedure?

A4: The work-up for a Friedel-Crafts acylation involves quenching the reaction and removing the aluminum chloride catalyst.

  • Quenching: The reaction must be carefully quenched to avoid uncontrolled exotherms.

    • Solution: The reaction mixture should be slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid.[2] This hydrolyzes the aluminum chloride and protonates any aluminum salts of the product, making them soluble in the aqueous layer.

  • Purification: The crude product will likely contain unreacted starting materials and potentially isomeric byproducts.

    • Solution: After extraction with a suitable organic solvent, the crude product can be purified by column chromatography or recrystallization.[2] For isomeric impurities, fractional crystallization at low temperatures can be an effective purification method.[8]

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Dichlorobenzene147.0014.7 g0.10
Pivaloyl Chloride120.5813.3 g0.11
Anhydrous Aluminum Chloride133.3416.0 g0.12
Anhydrous Dichloromethane-150 mL-
Crushed Ice-200 g-
Concentrated HCl-20 mL-
Saturated Sodium Bicarbonate-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath with stirring.

  • Acyl Chloride Addition: Slowly add pivaloyl chloride (13.3 g, 0.11 mol) to the stirred suspension of aluminum chloride. An orange to red-colored complex should form.

  • Dichlorobenzene Addition: Add a solution of 1,3-dichlorobenzene (14.7 g, 0.10 mol) in anhydrous dichloromethane (50 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, it may be gently heated to reflux, but be mindful of the potential for increased side product formation.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and very slowly and carefully pour it into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL). Caution: This is an exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol or heptane.

Visualizing the Process

Reaction Mechanism:

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Pivaloyl_Chloride Pivaloyl Chloride Acylium_Ion_Complex Acylium Ion Complex Pivaloyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex + 1,3-Dichlorobenzene Acylium_Ion_Complex->Sigma_Complex 1,3-Dichlorobenzene 1,3-Dichlorobenzene Product 2',4'-Dichloro-2,2-dimethylpropiophenone Sigma_Complex->Product - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow:

Troubleshooting Workflow Start Low Yield or No Reaction Check_Catalyst Is the AlCl₃ anhydrous and active? Start->Check_Catalyst Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Use_Fresh_Catalyst Use fresh, anhydrous AlCl₃ Check_Catalyst->Use_Fresh_Catalyst No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Increase_Temp Gradually increase temperature Check_Temp->Increase_Temp No Successful_Reaction Optimized Yield Check_Purity->Successful_Reaction Yes Purify_Materials Purify starting materials Check_Purity->Purify_Materials No Isomer_Issue Undesired Isomer Formation Lower_Temp Lower reaction temperature Isomer_Issue->Lower_Temp Change_Solvent Use a non-polar solvent Lower_Temp->Change_Solvent Change_Solvent->Successful_Reaction Alkylation_Side_Product tert-butylbenzene formation Strict_Temp_Control Maintain low temperature Alkylation_Side_Product->Strict_Temp_Control Strict_Temp_Control->Successful_Reaction Use_Fresh_Catalyst->Check_Catalyst Increase_Temp->Check_Temp Purify_Materials->Check_Purity

Caption: Troubleshooting Decision Tree.

References

  • Wikipedia. Pivaloyl chloride. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. Unusual Friedel–Crafts alkylation with pivaloyl chloride. [Link]

  • Google Patents. CN109251137A - The synthetic method of one kind 2,4- dichloroacetophenone.
  • Google Patents.

Sources

Validation & Comparative

Comparing 2',4'-Dichloro-2,2-dimethylpropiophenone with 2',4'-dichloroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2',4'-Dichloroacetophenone vs. 2',4'-Dichloro-2,2-dimethylpropiophenone

Executive Summary: The "Workhorse" vs. The "Shield"

In the development of antifungal azoles and agrochemical pharmacophores, the choice between 2',4'-Dichloroacetophenone (2,4-DCAP) and its sterically hindered analog, 2',4'-Dichloro-2,2-dimethylpropiophenone (2,4-DCDMP) , represents a critical decision point between synthetic versatility and metabolic stability .

  • 2,4-DCAP is the industry-standard "workhorse." Its enolizable

    
    -protons allow for rapid functionalization (halogenation, Mannich reactions), making it the primary precursor for ketoconazole and miconazole analogs.
    
  • 2,4-DCDMP (effectively 2',4'-dichloropivalophenone) acts as a "steric shield." The tert-butyl group adjacent to the carbonyl eliminates

    
    -protons, rendering the molecule chemically inert to enolization and biologically resistant to oxidative metabolism at the alkyl chain.
    

This guide analyzes the divergent reactivity profiles, synthetic utility, and metabolic implications of these two scaffolds.

Chemical Architecture & Steric Implications

The fundamental difference lies in the alkyl group attached to the carbonyl carbon. This structural variation dictates the available reaction pathways.

Feature2',4'-Dichloroacetophenone 2',4'-Dichloro-2,2-dimethylpropiophenone
CAS Number 2234-16-4Analogous to 30314-42-2 (4-Cl variant)
Alkyl Group Methyl (

)
tert-Butyl (

)

-Protons
3 (Acidic, Enolizable) 0 (Non-enolizable)
Steric Bulk (Taft

)
0.00 (Reference)-1.54 (Highly Hindered)
Electronic Effect Electron-withdrawing (Inductive)Electron-donating (+I effect of t-Butyl)
Key Reactivity

-Halogenation, Aldol Condensation
1,2-Nucleophilic Addition (Clean)

Synthetic Utility & Reactivity Profiles

A. The -Halogenation Gateway (2,4-DCAP Exclusive)

For antifungal synthesis, the primary pathway involves converting the ketone into an


-haloketone (e.g., phenacyl bromide), which then alkylates an imidazole or triazole ring.
  • Mechanism: 2,4-DCAP undergoes acid-catalyzed enolization followed by electrophilic attack by bromine (

    
    ).
    
  • Limitation: 2,4-DCDMP cannot undergo this reaction due to the absence of

    
    -protons. It is a "dead end" for phenacyl halide synthesis.
    

Protocol 1: Synthesis of 2,4-Dichlorophenacyl Bromide (from 2,4-DCAP)

  • Dissolution: Dissolve 10 mmol 2,4-DCAP in 20 mL Methanol/Ether (3:1).

  • Catalysis: Add catalytic p-TsOH (5 mol%).

  • Bromination: Add

    
     (1.05 eq) dropwise at 0°C to control the exotherm.
    
  • Observation: Decolorization of bromine indicates consumption.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    Note: This product is a potent lachrymator. Handle in a fume hood.
    
B. Nucleophilic Addition & Grignard Chemistry

When building tertiary alcohols (common in third-generation azoles like voriconazole analogs), the steric bulk of 2,4-DCDMP becomes a defining feature.

  • 2,4-DCAP (The Problem): Reaction with Grignard reagents (

    
    ) is fast but prone to side reactions . The basic Grignard reagent can deprotonate the 
    
    
    
    -carbon (acting as a base rather than a nucleophile), forming an enolate that reduces yield.
  • 2,4-DCDMP (The Solution): Lacking acidic protons, 2,4-DCDMP undergoes clean 1,2-addition . However, the reaction rate is significantly slower (often

    
     slower) due to the bulky tert-butyl group blocking the trajectory of the incoming nucleophile (Bürgi-Dunitz angle).
    

Experimental Insight: To force the reaction with 2,4-DCDMP, use Cerium(III) Chloride (


)  to activate the carbonyl (Luche reduction conditions adapted for Grignard), or run the reaction in refluxing THF rather than ether.

Visualization of Reaction Pathways

The following diagram illustrates the divergent chemical fates of the two compounds.

ReactivityPathways Acetophenone 2',4'-Dichloroacetophenone (2,4-DCAP) Enolate Enolate Intermediate (Reactive Species) Acetophenone->Enolate Base/Acid (Enolization) TertAlcohol_A Tertiary Alcohol (Low Yield due to Enolization) Acetophenone->TertAlcohol_A + Grignard (R-MgX) (Competes with Enolization) Pivalophenone 2',4'-Dichloro-2,2-dimethylpropiophenone (2,4-DCDMP) TertAlcohol_B Tertiary Alcohol (High Yield, Slow Kinetics) Pivalophenone->TertAlcohol_B + Grignard (R-MgX) (Clean 1,2-Addition) NoReaction NO REACTION (Steric/Structural Block) Pivalophenone->NoReaction + Br2 (No Alpha-H) PhenacylBromide Phenacyl Bromide (Antifungal Precursor) Enolate->PhenacylBromide + Br2 (Alpha-Halogenation)

Caption: Divergent synthetic pathways. 2,4-DCAP supports alpha-functionalization, while 2,4-DCDMP forces clean nucleophilic addition by blocking enolization.

Metabolic Stability & Pharmacokinetics (PK)

In drug design, replacing a methyl group (Acetophenone) with a tert-butyl group (Pivalophenone) is a classic strategy to improve metabolic half-life (


).
Metabolic Vulnerability of 2,4-DCAP
  • Pathway: Cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4) rapidly hydroxylate the

    
    -methyl group.
    
  • Result: Conversion to the primary alcohol or oxidation to the carboxylic acid (2,4-dichlorobenzoic acid), leading to rapid clearance.

Metabolic Shielding of 2,4-DCDMP
  • Pathway: The tert-butyl group has no

    
    -hydrogens to abstract. Oxidation must occur on the terminal methyls of the tert-butyl group (
    
    
    
    -oxidation), which is significantly slower and sterically disfavored.
  • Lipophilicity: The addition of three methyl groups increases LogP by approximately +1.2 to +1.5 units, enhancing membrane permeability but potentially increasing plasma protein binding.

Parameter2,4-DCAP Derivative2,4-DCDMP DerivativeImpact
Metabolic Site

-Carbon (High Lability)

-Carbon (Low Lability)
DCDMP extends

.
LogP (Est.) ~3.2~4.5DCDMP has higher tissue distribution.
Solubility ModerateLowDCDMP requires formulation aids (e.g., cyclodextrins).

Conclusion & Recommendation

Choose 2',4'-Dichloroacetophenone (2,4-DCAP) if:

  • You are synthesizing azole antifungals requiring a methylene linker (e.g., Miconazole, Econazole).

  • You need to perform Mannich reactions or aldol condensations.

  • Cost and availability of starting materials are the primary drivers.

Choose 2',4'-Dichloro-2,2-dimethylpropiophenone (2,4-DCDMP) if:

  • You are designing a metabolically stable probe to test the "active site volume" of a target enzyme.

  • You require a ketone that resists enolization during harsh Grignard or organolithium additions.

  • You are developing a photoinitiator where the tert-butyl ketone moiety provides specific radical cleavage properties (Norrish Type I).

References

  • Synthesis of Antifungal Azoles: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Imidazole Antifungals." (Generalized search for foundational SAR).

  • Grignard Reactivity & Steric Hindrance: Master Organic Chemistry. "Reactions of Grignard Reagents with Ketones: Steric Effects."

  • Metabolic Blocking Strategies: Drug Metabolism and Disposition. "The Effect of Alkyl Substitution on the Metabolism of Phenyl Ketones."

  • Compound Data: PubChem. "2',4'-Dichloroacetophenone (CID 123467)."

  • Pivalophenone Reactivity: Sigma-Aldrich. "2,2-Dimethylpropiophenone Product Information."

A Comparative Guide to the Purity Analysis of 2',4'-Dichloro-2,2-dimethylpropiophenone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2',4'-Dichloro-2,2-dimethylpropiophenone is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is of paramount importance as any impurities can be carried through the synthetic route, potentially leading to the formation of undesired and harmful byproducts in the final drug substance. Therefore, a robust and reliable analytical method for the determination of its purity is essential for ensuring the safety and efficacy of the final pharmaceutical product.

This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2',4'-Dichloro-2,2-dimethylpropiophenone. Furthermore, it presents a comparative overview of alternative analytical techniques, offering insights into the strengths and limitations of each approach for this specific application. The methodologies and data presented herein are grounded in established scientific principles and adhere to international regulatory guidelines.[1][2][3][4]

Part 1: A Validated HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[5][6][7] For a non-polar, aromatic ketone like 2',4'-Dichloro-2,2-dimethylpropiophenone, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

Rationale for Method Development

The selection of the chromatographic conditions is a critical step in developing a robust HPLC method.[8][9]

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and was chosen for its excellent hydrophobic retention of non-polar analytes. The end-capped nature of modern C18 columns minimizes peak tailing for polar and basic compounds, although this is less of a concern for our target analyte.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile is a strong organic modifier that provides good peak shape and lower backpressure compared to methanol.[8] A gradient elution is employed to ensure the timely elution of both the main component and any potential impurities with differing polarities. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic or basic impurities.

  • Detection: The presence of a chromophore (the aromatic ring and carbonyl group) in 2',4'-Dichloro-2,2-dimethylpropiophenone makes UV detection a straightforward and sensitive choice. The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.

Experimental Protocol: HPLC Purity Method

The following protocol details the validated HPLC method for the purity analysis of 2',4'-Dichloro-2,2-dimethylpropiophenone.

1.2.1. Instrumentation and Reagents

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • 2',4'-Dichloro-2,2-dimethylpropiophenone reference standard and sample.

1.2.2. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

1.2.3. Sample and Standard Preparation

  • Standard Preparation: Accurately weigh approximately 10 mg of 2',4'-Dichloro-2,2-dimethylpropiophenone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2',4'-Dichloro-2,2-dimethylpropiophenone sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

1.2.4. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves multiple injections of the standard solution to assess parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.[2]

1.2.5. Data Analysis and Purity Calculation

The purity of the sample is determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Prep Weighing & Dissolution Autosampler Injection Prep->Autosampler Inject Sample Column Chromatographic Separation Autosampler->Column Pump Mobile Phase Delivery Pump->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Part 2: Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination, each with its own set of advantages and disadvantages.[10][11][12] The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or the analysis of volatile components.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds.[13][14][15][16] Given that 2',4'-Dichloro-2,2-dimethylpropiophenone is a relatively volatile ketone, GC can be a viable alternative to HPLC.

  • Advantages:

    • High resolution for volatile compounds.

    • Can be coupled with mass spectrometry (GC-MS) for definitive identification of impurities.[5]

    • Often faster than HPLC for volatile analytes.

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile impurities.

    • Derivatization may be required for some impurities to improve volatility.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying and characterizing impurities.[17][18][19] It can be used as a standalone technique or coupled with a chromatographic method like LC-MS or GC-MS.

  • Advantages:

    • Provides molecular weight and structural information of impurities.[17]

    • High sensitivity and selectivity.[17]

    • Essential for the identification of unknown impurities.[20]

  • Disadvantages:

    • Quantitative analysis can be more complex than with UV detection.

    • Matrix effects can suppress or enhance the ionization of analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can be used for purity determination without the need for a reference standard of the analyte.[21][22][23][24][25]

  • Advantages:

    • Provides structural information about the main component and impurities.[5]

    • Inherently quantitative, allowing for direct purity assessment.[23]

    • Non-destructive technique.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a higher concentration of the sample.

    • Complex spectra can be difficult to interpret, especially for mixtures.

Summary of Method Comparison
FeatureHPLC-UVGC-FID/MSLC-MSqNMR
Principle Chromatographic separation with UV detectionChromatographic separation of volatile compoundsChromatographic separation with mass detectionNuclear magnetic resonance
Primary Use Purity, AssayPurity of volatile compounds, Impurity ID (MS)Impurity ID and profilingPurity, Structural elucidation
Sensitivity HighHighVery HighModerate
Quantitative? YesYesYes (with calibration)Yes (primary method)
Impurity ID? Limited (by retention time)Yes (with MS)YesYes
Cost ModerateModerateHighHigh
Throughput HighHighModerateLow
Logical Flow for Method Selection

Method_Selection cluster_screening Initial Screening & Routine QC cluster_investigation Impurity Identification & Characterization cluster_primary Primary Standard Characterization Start Purity Analysis of 2',4'-Dichloro-2,2-dimethylpropiophenone HPLC_UV HPLC-UV Start->HPLC_UV For routine purity testing qNMR Quantitative NMR (qNMR) Start->qNMR For reference standard certification LC_MS LC-MS HPLC_UV->LC_MS If unknown impurities are detected GC_MS GC-MS (for volatile impurities) HPLC_UV->GC_MS If volatile impurities are suspected

Caption: Decision tree for selecting an analytical method.

Conclusion: An Integrated Approach to Purity Analysis

The validated reversed-phase HPLC method presented in this guide offers a robust, reliable, and efficient means for the routine purity analysis of 2',4'-Dichloro-2,2-dimethylpropiophenone. Its high resolution and sensitivity make it well-suited for quality control in a pharmaceutical manufacturing environment.

However, a comprehensive purity assessment, especially during process development and for the characterization of reference standards, benefits from an integrated approach. Techniques such as GC-MS and LC-MS are invaluable for the identification and structural elucidation of unknown impurities.[5][17][20] Furthermore, qNMR serves as a powerful primary method for the absolute quantification of purity.[21][23][24]

By understanding the capabilities and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality and safety of their pharmaceutical products. This multi-faceted approach aligns with the principles of Quality by Design (QbD) and is in accordance with the expectations of regulatory agencies worldwide.[1][2][3][4][26]

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Vertex AI Search.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Vertex AI Search.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Application Note: High-Throughput Analysis of Chlorinated Aromatic Compounds in Environmental Samples using GC-MS with a Deuterated Internal Standard - Benchchem.BenchChem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Vertex AI Search.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). ICH.
  • Universal Quantitative NMR Analysis of Complex Natural Samples - PMC - NIH. (2013).
  • Mass spectrometry in impurity profiling - ResearchGate.
  • Quantitative NMR | Organic Primary Standards Group.NMIJ.
  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA.CHIMIA.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Emery Pharma.
  • Quantitative NMR Spectroscopy. (2020). Sigma-Aldrich.
  • Quantitative analysis using NMR | Journal of Chemical Education - ACS Publications.
  • What methods are used to test the purity of organic compounds? - TutorChase.TutorChase.
  • Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.LECO.
  • Analysis of Chlorinated Hydrocarbons with the Gas Chrom
  • (PDF) Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry - ResearchGate.
  • The Purification of Organic Compound: Techniques and Applic
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research. (2023). WJPMR.
  • Reversed Phase HPLC Method Development - Phenomenex.Phenomenex.
  • hplc method validation for pharmaceuticals: a review - ResearchGate.
  • HPLC/UHPLC Reversed-Phase Method Development Tips - Phenomenex.Phenomenex.

Sources

Mass spectrometry of 2',4'-Dichloro-2,2-dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Profiling: 2',4'-Dichloro-2,2-dimethylpropiophenone

Executive Summary

2',4'-Dichloro-2,2-dimethylpropiophenone (CAS: 898766-57-9) is a critical synthetic intermediate, primarily utilized in the manufacturing of triazole fungicides (e.g., Diclobutrazol) and specific pharmaceutical precursors.[1] Its structural integrity—specifically the steric bulk of the tert-butyl group adjacent to the carbonyl—dictates its reactivity and biological efficacy.

For researchers and analytical scientists, the primary challenge lies in unequivocally distinguishing this branched ketone from its linear isomers (e.g., 2',4'-dichlorovalerophenone) during impurity profiling. This guide compares the mass spectrometric performance of 2',4'-Dichloro-2,2-dimethylpropiophenone using Electron Ionization (EI) versus Electrospray Ionization (ESI) , and provides a differential analysis against structural alternatives to ensure precise identification.

Technical Deep Dive: Fragmentation Mechanics

The mass spectral signature of 2',4'-Dichloro-2,2-dimethylpropiophenone is governed by the stability of the acylium ion formed via


-cleavage. Unlike linear homologs, the quaternary 

-carbon inhibits the McLafferty rearrangement, creating a distinct spectral fingerprint.
Primary Fragmentation Pathway (EI-MS)
  • Molecular Ion (

    
    ):  The molecular ion at m/z 230  (based on 
    
    
    
    Cl) is typically weak or absent due to the lability of the bond between the carbonyl carbon and the bulky tert-butyl group.
  • 
    -Cleavage (Base Peak):  The dominant event is the homolytic cleavage of the C(carbonyl)–C(
    
    
    
    ) bond. This releases a stable tert-butyl radical (57 Da) and generates the resonance-stabilized 2,4-dichlorobenzoyl cation (acylium ion).
    • Diagnostic Ion: m/z 173 (100% Relative Abundance).

    • Isotope Pattern: The presence of two chlorine atoms creates a characteristic 9:6:1 cluster at m/z 173, 175, and 177.

  • Secondary Decomposition: The acylium ion eliminates carbon monoxide (CO, 28 Da) to form the 2,4-dichlorophenyl cation.

    • Diagnostic Ion: m/z 145 .

Visualization: Fragmentation Pathway

The following diagram illustrates the competing pathways and the dominance of


-cleavage over the McLafferty rearrangement.

Fragmentation M Molecular Ion (M+) m/z 230 Alpha α-Cleavage (Loss of t-Butyl •) M->Alpha - C4H9 (57 Da) McLafferty McLafferty Rearrangement (Sterically Inhibited) M->McLafferty Minor/Absent Acylium Acylium Ion (Base Peak) [2,4-Cl2-Ph-CO]+ m/z 173 Alpha->Acylium Dominant Path Phenyl Phenyl Cation [2,4-Cl2-Ph]+ m/z 145 Acylium->Phenyl - CO (28 Da) Enol Enol Ion m/z 174 McLafferty->Enol - C4H8

Caption: Fragmentation workflow showing the dominance of α-cleavage (m/z 173) and the suppression of McLafferty rearrangement due to the tert-butyl structure.

Comparative Analysis: Product vs. Alternatives

In drug development, verifying the alkyl chain structure is essential. The table below contrasts the "Product" (Branched) against its "Alternative" (Linear Isomer: 2',4'-Dichlorovalerophenone).

Differentiation Matrix
Feature2',4'-Dichloro-2,2-dimethylpropiophenone (Target)2',4'-Dichlorovalerophenone (Alternative)
Structure Branched (tert-butyl group)Linear (n-butyl group)
Base Peak (100%) m/z 173 (Acylium Ion)m/z 190 (McLafferty Ion)
Mechanism

-Cleavage dominance
McLafferty Rearrangement dominance
Molecular Ion Weak / AbsentDistinct / Moderate
Key Loss M - 57 (Loss of t-butyl)M - 42 (Loss of propene via McLafferty)
Spectral Logic Steric bulk promotes immediate loss of alkyl group.

-Hydrogen availability facilitates rearrangement.

Expert Insight: If your spectrum shows a base peak at m/z 190 (or m/z 188 depending on Cl isotope normalization), you have synthesized the linear impurity , not the target pivalophenone derivative.

Experimental Protocols

Protocol A: GC-MS for Structural Confirmation (Gold Standard)

Best for: Purity analysis and isomer differentiation.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Vortex for 30 seconds.

  • GC Parameters:

    • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 10:1, 250°C.

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min to 280°C (hold 5 min).
      
  • MS Parameters:

    • Source: Electron Ionization (EI), 70 eV.

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.

  • Data Validation:

    • Check for the chlorine isotope cluster at m/z 173 (100%), 175 (65%), 177 (10%).

Protocol B: LC-MS/MS for Trace Quantification

Best for: Biological matrices or degradation studies.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 × 50 mm, 1.8 µm.

  • Ionization Source: Electrospray Ionization (ESI) - Positive Mode.

  • Transitions (MRM):

    • Precursor: m/z 231

      
      
      
    • Product 1 (Quant): m/z 173 (Collision Energy: 20 eV).

    • Product 2 (Qual): m/z 145 (Collision Energy: 35 eV).

Summary of Ion Data

m/z (Nominal)Ion IdentityOriginRelative Abundance
230

Molecular Ion< 5%
173

Acylium Ion (

-cleavage)
100% (Base)
175 Isotope

Cl Isotope of Base
~65%
145

Phenyl Cation (Loss of CO)30-50%
57

tert-Butyl Cation20-40%
109

Chlorophenyl Cation (Loss of HCl)10-20%

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing -cleavage dominance in branched ketones).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pivalophenone. NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Differentiation of isomeric ketones via McLafferty rearrangement).

Sources

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